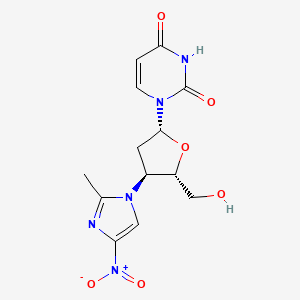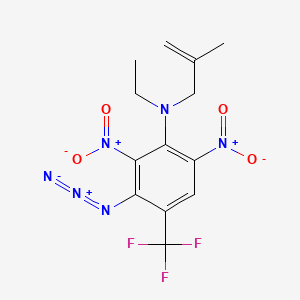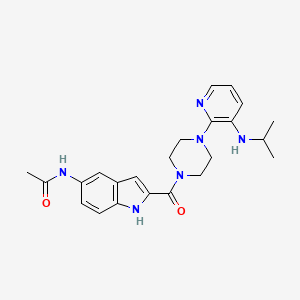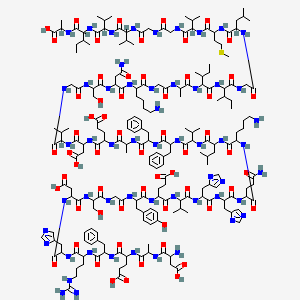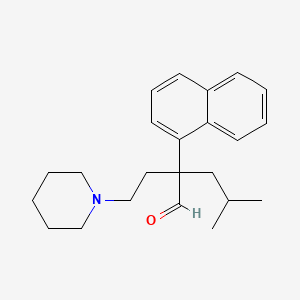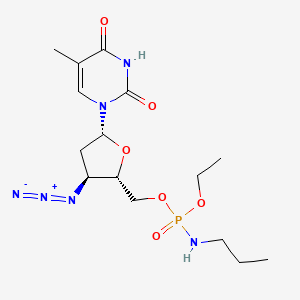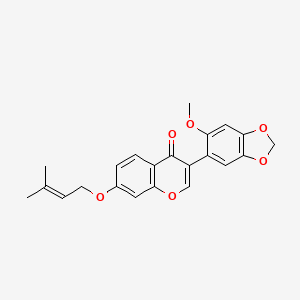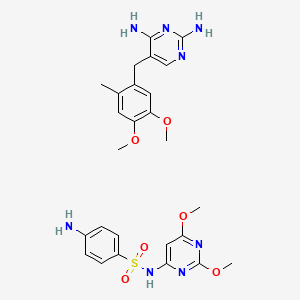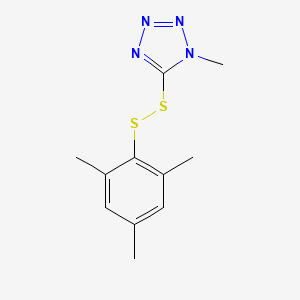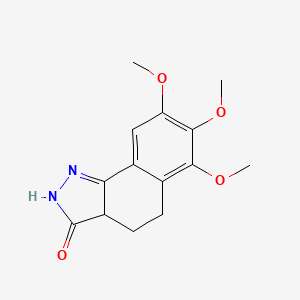
6,7,8-Trimethoxy-2,3a,4,5-tetrahydro-3H-benzo(g)indazol-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,7,8-Trimethoxy-2,3a,4,5-tetrahydro-3H-benzo(g)indazol-3-one is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties . The trimethoxyphenyl group within this compound is a versatile pharmacophore, contributing to its bioactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7,8-Trimethoxy-2,3a,4,5-tetrahydro-3H-benzo(g)indazol-3-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 3,4,5-trimethoxybenzaldehyde with hydrazine derivatives, followed by cyclization to form the indazole core . The reaction conditions often involve the use of acidic or basic catalysts and may require heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
6,7,8-Trimethoxy-2,3a,4,5-tetrahydro-3H-benzo(g)indazol-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the indazole core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while substitution reactions can produce a variety of functionalized indazole derivatives .
Scientific Research Applications
6,7,8-Trimethoxy-2,3a,4,5-tetrahydro-3H-benzo(g)indazol-3-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role in developing new therapeutic agents.
Mechanism of Action
The mechanism of action of 6,7,8-Trimethoxy-2,3a,4,5-tetrahydro-3H-benzo(g)indazol-3-one involves its interaction with various molecular targets. The trimethoxyphenyl group plays a crucial role in binding to specific proteins and enzymes, thereby modulating their activity. This can lead to the inhibition of key pathways involved in cell proliferation, inflammation, and microbial growth .
Comparison with Similar Compounds
Similar Compounds
Indazole: Shares the indazole core but lacks the trimethoxyphenyl group.
3,4,5-Trimethoxyphenyl derivatives: Compounds like colchicine and podophyllotoxin contain the trimethoxyphenyl group but differ in their overall structure.
Uniqueness
6,7,8-Trimethoxy-2,3a,4,5-tetrahydro-3H-benzo(g)indazol-3-one is unique due to the combination of the indazole core and the trimethoxyphenyl group. This combination enhances its bioactivity and makes it a valuable compound for various scientific research applications .
Properties
CAS No. |
57897-24-2 |
|---|---|
Molecular Formula |
C14H16N2O4 |
Molecular Weight |
276.29 g/mol |
IUPAC Name |
6,7,8-trimethoxy-2,3a,4,5-tetrahydrobenzo[g]indazol-3-one |
InChI |
InChI=1S/C14H16N2O4/c1-18-10-6-9-7(12(19-2)13(10)20-3)4-5-8-11(9)15-16-14(8)17/h6,8H,4-5H2,1-3H3,(H,16,17) |
InChI Key |
FJMPXBTUAFUQAG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C2CCC3C(=NNC3=O)C2=C1)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![n-Tert-butyl-6-chloro-1-methyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B12812334.png)
